8-Methylbenzo[a]pyrene
Description
Contextualization of 8-Methylbenzo[a]pyrene as a Methylated Polycyclic Aromatic Hydrocarbon
This compound is a chemical compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs). PAHs are a group of organic compounds composed of multiple fused aromatic rings. Specifically, this compound is a methylated derivative of benzo[a]pyrene (B130552), a well-known and extensively studied five-ring PAH. The addition of a methyl group to the benzo[a]pyrene structure at the 8-position creates this compound.
Methylated PAHs, including this compound, are of significant interest in environmental and toxicological research. They are formed during the incomplete combustion of organic materials, similar to their parent compounds. The presence and position of the methyl group can influence the chemical and physical properties of the parent PAH, which in turn can alter its biological activity and environmental fate. Research into methylated PAHs aims to understand how these structural modifications affect their mechanisms of action and potential for harm.
Significance of Methylated Benzo[a]pyrenes in Environmental and Biological Systems
Methylated benzo[a]pyrenes, such as the 8-methyl derivative, are environmentally significant as they are widespread pollutants found in the air, water, and soil. encyclopedia.pub Their presence is often linked to anthropogenic activities, including industrial processes and the burning of fossil fuels. researchgate.net The study of these compounds is crucial for assessing human exposure and environmental contamination.
In biological systems, the significance of methylated benzo[a]pyrenes lies in their potential to be more or less potent than their parent compound, benzo[a]pyrene, which is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC). mdpi.com The methyl group can affect the metabolic activation of the molecule, a key step in the process by which PAHs exert their carcinogenic effects. Investigations into how substituents like a methyl group alter the tumorigenicity and metabolism of PAHs have provided valuable insights into the mechanisms by which these compounds induce tumors. mdpi.com The study of various methylated PAHs, including this compound, helps in understanding structure-carcinogenicity relationships within this class of compounds. mdpi.combiochempress.com Furthermore, upon exposure to UVA light, methylated benzo[a]pyrenes can induce lipid peroxidation, a process that can lead to cellular damage. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-methylbenzo[a]pyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14/c1-13-5-9-18-17(11-13)12-16-7-6-14-3-2-4-15-8-10-19(18)21(16)20(14)15/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXXRXZXTKRLFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00212363 | |
| Record name | 8-Methylbenzo(a)pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00212363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63041-76-9 | |
| Record name | 8-Methylbenzo[a]pyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63041-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Methylbenzo(a)pyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063041769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Methylbenzo(a)pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00212363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-METHYLBENZO(A)PYRENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Environmental Occurrence and Transport Dynamics of 8 Methylbenzo a Pyrene
Sources of 8-Methylbenzo[a]pyrene in Environmental Compartments
This compound, as a member of the alkylated polycyclic aromatic hydrocarbon (APAH) family, originates from both natural and human-caused processes. The primary distinction between sources lies in the conditions of formation.
Petrogenic Sources: These are a major origin of alkylated PAHs. chemistry-matters.combiorxiv.org Formed under relatively low-temperature conditions over geological timescales, petrogenic sources include crude oil, coal, and bitumen deposits. biorxiv.orgmdpi.com Consequently, environmental contamination from oil spills, coal particle scattering, weathering of coal byproducts (gangue), and fugitive emissions from mining and refining activities are significant pathways for the release of methylated PAHs, including isomers of methylbenzo[a]pyrene, into the environment. mdpi.comnih.gov Studies of soils in coal mining areas have identified coal and its byproducts as a primary petrogenic source of APAHs found in the topsoil. nih.gov Research in a karst mining region similarly identified raw coal, petroleum products, and their processing and combustion as key sources for a-PAHs. frontiersin.org
Pyrogenic Sources: These involve the high-temperature, incomplete combustion of organic materials. nih.gov While these processes tend to produce a higher proportion of unsubstituted, or parent, PAHs, they still contribute to the environmental load of APAHs. chemistry-matters.com Key pyrogenic sources include:
Combustion of fossil fuels for transportation, power generation, and heating. mdpi.com
Industrial processes and coke production. chemistry-matters.com
Biomass burning, such as forest fires and residential wood heating. nih.govnih.gov
Research indicates that lower combustion temperatures favor the formation of alkyl-substituted PAHs compared to higher temperatures. biorxiv.org For instance, emissions from wood combustion have been noted to contain more alkylated PAHs than other combustion sources. nih.gov In urban settings, sources are often mixed, with studies suggesting that alkyl-PAHs can serve as markers for pollution from traffic and other petrogenic-related emissions. mdpi.com One study specifically detected 7-methylbenzo[a]pyrene (B1205412) in the topsoil of a coalfield, confirming the environmental presence of methylated benzo[a]pyrene (B130552) isomers from these sources. nih.gov
| Source Type | Specific Examples | Formation Conditions | Key References |
|---|---|---|---|
| Petrogenic | Crude oil, coal, bitumen deposits, oil seeps, coal gangue | Low temperature, diagenetic processes over geological time | chemistry-matters.combiorxiv.orgmdpi.comnih.gov |
| Pyrogenic | Fossil fuel combustion (vehicular and industrial), biomass burning (forest fires, wood stoves), refuse incineration | High temperature, incomplete combustion | chemistry-matters.combiorxiv.orgmdpi.comnih.gov |
| Mixed | Urban environments with contributions from traffic, industrial emissions, and residential heating | Variable | mdpi.com |
Atmospheric Transport and Deposition Mechanisms of this compound and Related Compounds
Once released into the atmosphere, the movement and removal of this compound are governed by its physicochemical properties, which are similar to other high molecular weight PAHs.
The transport and deposition of these compounds are heavily influenced by their partitioning between the gas and particle phases in the atmosphere. biorxiv.org Due to their relatively low volatility, 5- and 6-ring PAHs like benzo[a]pyrene and its methylated derivatives are predominantly found adsorbed onto airborne particulate matter. biorxiv.orgnih.gov This association with particles allows for long-range atmospheric transport, with studies confirming the global distribution of PAHs, including their presence in remote regions like the Arctic. rsc.orgcopernicus.org
The primary mechanisms for removing these compounds from the atmosphere are wet and dry deposition.
Dry Deposition: This involves the gravitational settling of particles onto surfaces. For particle-bound PAHs, this is a significant deposition pathway.
Wet Deposition: This occurs when PAHs in the gas or particle phase are scavenged from the atmosphere by precipitation (rain or snow). mdpi.com This process is considered an important pathway for the removal of PAHs from the atmosphere. mdpi.com Temperature plays a crucial role; at colder temperatures (below 0°C), more alkylated PAHs tend to shift to the particle phase, which can enhance their removal via snowfall. acs.org
Air-Sea/Water Diffusion: For aquatic environments, the diffusive exchange between the atmosphere and the water surface is also a critical process. One study over the Western Pacific determined that the air-to-sea diffusion flux was the largest deposition pathway for atmospheric alkylated PAHs. acs.org
The presence of a methyl group can slightly alter the compound's reactivity in the atmosphere. Studies suggest that methylation can lead to a modest increase in the reaction rate with atmospheric oxidants such as the hydroxyl radical (OH) and nitrate (B79036) radical (NO3), which are the main drivers of chemical degradation for PAHs in the gas phase. rsc.org
| Deposition Pathway | Mean Flux (ng m-2 d-1) | Range (ng m-2 d-1) | Key References |
|---|---|---|---|
| Air-to-Sea Gaseous Diffusion | 1080 ± 837 | 81.0 to 3500 | acs.org |
| Wet Deposition (Gaseous) | 48.2 ± 79.9 | 2.27 to 367 | acs.org |
| Wet Deposition (Particulate) | 39.9 ± 27.8 | 6.45 to 136 | acs.org |
| Dry Deposition (Particulate) | 22.2 ± 15.5 | 3.59 to 75.6 | acs.org |
Environmental Fate and Distribution Patterns of this compound in Various Matrices
Following deposition, this compound and related compounds distribute among various environmental compartments, including soil, water, and sediment, where their persistence and behavior are influenced by their chemical properties.
A notable characteristic of alkylated PAHs is their frequent dominance over parent PAHs at contaminated sites. acs.org This is often attributed to weathering processes, where the parent compounds are preferentially depleted due to their higher volatility and greater susceptibility to degradation. acs.org
Soil and Sediment: Soils and sediments act as major sinks for high molecular weight PAHs. mdpi.com Due to their lipophilic nature, these compounds bind strongly to organic matter and soil particles, leading to long-term persistence. nih.govmdpi.com Research has explicitly found that methylated benzo[a]pyrenes are present at significant levels in sediments contaminated with petrogenic PAHs. acs.org Studies in mining areas have shown that the concentration of alkylated PAHs in soil can be significantly higher than that of their parent counterparts. frontiersin.org While a variety of alkylated PAHs are found, alkylnaphthalenes and alkylphenanthrenes are often the most abundant in soil. nih.gov In one study, alkylated-BaP homologs were found to have the lowest concentration among the measured APAHs. frontiersin.org
Water and Interfacial Transport: In aquatic systems, alkylated PAHs are found in the water column and porewater of sediments. A comprehensive study at a former creosote (B1164894) site revealed that APAHs constituted the vast majority (78-96%) of total polycyclic aromatic compound concentrations in the air, surface water, and sediment porewater. acs.org This research also uncovered a complex and dynamic behavior, demonstrating that parent and alkylated PAHs can move in opposite directions across the air-water and sediment-water interfaces, depending on seasonal changes and the specific homologue. acs.org This highlights that the environmental fate of this compound cannot be simply extrapolated from its parent compound and is part of a complex interplay of partitioning and transport.
Biodegradation: The degradation of PAHs in soil and water is primarily carried out by microorganisms, though the process is slow for high molecular weight compounds. researchgate.net Interestingly, the biodegradation of benzo[a]pyrene by certain bacteria has been shown to produce methylated dihydrodiol-BaP isomers as metabolites, indicating a potential biological formation pathway for methylated derivatives in the environment. mdpi.com
| Environmental Matrix | Key Findings | Key References |
|---|---|---|
| Soil | Act as a major sink; APAHs often exceed parent PAH concentrations; Strong binding to organic particles leads to long-term persistence. | frontiersin.orgnih.govmdpi.com |
| Sediment | Methylated benzo[a]pyrenes found at significant levels in petrogenic-contaminated sediments; APAHs can be more abundant than parent PAHs. | acs.orgacs.org |
| Water/Porewater | APAHs can comprise the majority of total PACs; exhibit complex, seasonally-variable transport dynamics at air-water and sediment-water interfaces. | acs.org |
Metabolic Bioactivation and Biotransformation Pathways of 8 Methylbenzo a Pyrene
Phase I Metabolic Transformations of 8-Methylbenzo[a]pyrene
Phase I metabolism of this compound is primarily an oxidative process, catalyzed by a suite of enzymes that convert the lipophilic parent compound into various hydroxylated metabolites. These initial steps are crucial as they can initiate the pathway toward carcinogenic activation.
The initial and rate-limiting step in the metabolic activation of many PAHs is epoxidation catalyzed by the cytochrome P450 (CYP) superfamily of monooxygenases. asm.org Specifically, CYP1A1 and CYP1B1 are the primary enzymes responsible for the metabolic activation of the parent compound, benzo[a]pyrene (B130552) (B[a]P). mdpi.comosti.gov These enzymes introduce an epoxide group across a double bond in the aromatic structure.
For this compound, the metabolic pathway is thought to mirror that of B[a]P, initiating with CYP-mediated epoxidation at the 7,8-position to form this compound-7,8-oxide. The presence of a methyl group on the benzo-ring can influence the regioselectivity and stereoselectivity of the CYP enzymes. pnas.org Studies on other methylated PAHs have shown that a methyl substituent can drastically alter the stereoselective properties of the metabolizing enzyme systems. pnas.org This alteration can affect the rate and preferred site of epoxidation, thereby influencing the subsequent metabolic profile and ultimate biological activity of the compound.
Following the initial epoxidation, the resulting arene oxide, this compound-7,8-oxide, is a substrate for microsomal epoxide hydrolase (mEH). This enzyme catalyzes the hydration of the epoxide ring, adding a molecule of water to form a trans-dihydrodiol. asm.orgnih.gov In this case, the product is trans-7,8-dihydroxy-7,8-dihydro-8-methylbenzo[a]pyrene. nih.gov
This enzymatic hydration is a critical step in the "diol epoxide" pathway of PAH activation. nih.gov While the formation of the dihydrodiol itself is often considered a detoxification step, this metabolite serves as the precursor for a second epoxidation reaction that generates the ultimate carcinogenic species. asm.orgepa.gov The synthesis of trans-7,8-dihydroxy-7,8-dihydro-8-methylbenzo[a]pyrene has been described, confirming its identity as a potential proximate carcinogenic metabolite of this compound. nih.gov
An alternative metabolic pathway for PAH dihydrodiols involves oxidation by members of the aldo-keto reductase (AKR) superfamily. nih.gov Human AKRs, including AKR1A1 and isoforms AKR1C1-AKR1C4, can catalyze the NAD(P)⁺-dependent oxidation of PAH trans-dihydrodiols to form reactive and redox-active o-quinones. nih.govnih.govacs.org For the parent compound B[a]P, the B[a]P-7,8-dihydrodiol is oxidized to benzo[a]pyrene-7,8-dione. nih.gov This pathway contributes significantly to the activation of B[a]P in human lung cells. acs.org
It is plausible that the trans-7,8-dihydroxy-7,8-dihydro-8-methylbenzo[a]pyrene metabolite is also a substrate for these AKR enzymes. This oxidation would lead to the formation of this compound-7,8-dione. The resulting o-quinone is a redox-cycling compound that can generate reactive oxygen species (ROS), leading to oxidative DNA damage, and can also form DNA adducts. nih.gov The ubiquitous expression of enzymes like AKR1A1 in human tissues suggests this pathway could be widespread. nih.govacs.org
Table 1: Key Enzymes in Phase I Metabolism of this compound This table is based on the established pathways for benzo[a]pyrene and related PAHs.
| Enzyme Family | Specific Enzyme(s) | Substrate (Putative) | Product (Putative) | Metabolic Role |
| Cytochrome P450 | CYP1A1, CYP1B1 | This compound | This compound-7,8-oxide | Initial epoxidation |
| Epoxide Hydrolase | mEH | This compound-7,8-oxide | trans-7,8-Dihydroxy-7,8-dihydro-8-methylbenzo[a]pyrene | Hydration to dihydrodiol |
| Aldo-Keto Reductase | AKR1A1, AKR1C1-4 | trans-7,8-Dihydroxy-7,8-dihydro-8-methylbenzo[a]pyrene | This compound-7,8-dione | Oxidation to o-quinone |
The stereochemistry of PAH metabolism is a crucial factor in determining carcinogenic potential. The multi-step bioactivation process creates several chiral centers, resulting in multiple stereoisomers, each with distinct biological properties. nih.gov For B[a]P, metabolism leads to four possible stereoisomers of its diol epoxide, with the (+)-anti-B[a]P-7,8-diol-9,10-epoxide (BPDE) being highly tumorigenic and considered an ultimate carcinogen. wur.nlresearchgate.net
In the case of this compound, the methyl group at the C8 position, which is part of the bay region, is expected to exert significant steric hindrance. wur.nl This steric block may impede the formation of the bay region dihydrodiol-epoxide, which is the pathway leading to the most potent carcinogenic metabolites for many PAHs. wur.nl Research comparing 8-methyl-B[a]P to its parent compound showed it to have less or equal mutagenic potency, which is consistent with the hypothesis of steric hindrance disrupting the formation of a highly mutagenic diol epoxide. wur.nl
Despite this potential hindrance, the formation of a diol epoxide is still possible. The synthesis of trans-7,8-dihydroxy-anti-9,10-epoxy-8-methyl-7,8,9,10-tetrahydrobenzo[a]pyrene has been accomplished, identifying it as a potential ultimate carcinogenic metabolite of this compound. nih.gov The stereochemical configuration of the metabolites that are formed in vivo would ultimately determine the carcinogenic risk associated with exposure to this specific methylated PAH.
Aldehyde-Keto Reductase Involvement in this compound Metabolism
Phase II Metabolic Conjugation Pathways of this compound Metabolites
Phase II metabolism involves the conjugation of the oxidized metabolites from Phase I with endogenous, water-soluble molecules. This process generally serves as a detoxification mechanism, increasing the polarity of the metabolites and facilitating their excretion from the body. epa.govresearchgate.net
Glutathione (B108866) S-transferases (GSTs) are a major family of Phase II enzymes that play a pivotal role in the detoxification of carcinogenic PAHs. tandfonline.comnih.gov They catalyze the conjugation of the electrophilic centers of reactive metabolites, such as diol epoxides, with the endogenous antioxidant glutathione (GSH). researchgate.netnih.gov
The reactive diol epoxide of this compound, trans-7,8-dihydroxy-anti-9,10-epoxy-8-methyl-7,8,9,10-tetrahydrobenzo[a]pyrene, is a presumed substrate for GSTs. The conjugation reaction would neutralize its electrophilicity, preventing it from forming adducts with cellular macromolecules like DNA. Studies on B[a]P have shown that GST activity is crucial in mitigating the mutagenicity of its diol epoxide. nih.gov A deficiency in GST-mediated conjugation capacity can increase a cell's susceptibility to PAH-induced tumorigenesis. nih.gov Similarly, the o-quinone metabolite, this compound-7,8-dione, can also be conjugated with GSH as part of its detoxification. acs.org
Sulfate (B86663) Conjugation via Sulfotransferases
Sulfate conjugation, a crucial Phase II detoxification pathway, is catalyzed by a family of cytosolic enzymes known as sulfotransferases (SULTs). These enzymes transfer a sulfonate group from the universal donor 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to hydroxylated metabolites of xenobiotics, increasing their water solubility and facilitating their excretion. frontiersin.org
For methylated PAHs, hydroxylation can occur on the aromatic ring or on the methyl group itself, creating a benzylic alcohol. This benzylic alcohol, such as 6-hydroxymethylbenzo[a]pyrene derived from 6-methylbenzo[a]pyrene (B1207296), can be a substrate for SULTs. nih.govtandfonline.com The resulting sulfate ester conjugate, for instance, 6-[(sulfooxy)methyl]-benzo[a]pyrene, can be a reactive species capable of forming DNA adducts. nih.govtandfonline.com While specific studies on the sulfation of 8-hydroxymethylbenzo[a]pyrene are limited, the established pathways for other methylated PAHs suggest that benzylic alcohols derived from this compound are potential substrates for SULT enzymes. oup.comresearchgate.net The SULT1A1 enzyme, in particular, has been identified as a key player in the sulfation of PAH catechols, which could represent an important detoxification route for quinone metabolites. frontiersin.org
Glucuronidation Pathways
Glucuronidation is another major Phase II conjugation reaction that detoxifies and enhances the elimination of PAH metabolites. This process is mediated by UDP-glucuronosyltransferases (UGTs), which are membrane-bound enzymes primarily located in the endoplasmic reticulum. dntb.gov.uaresearchgate.net UGTs catalyze the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to various functional groups on the substrate molecules, including phenols, dihydrodiols, and carboxylic acids.
The hydroxylated and dihydrodiol metabolites of benzo[a]pyrene are known substrates for UGT enzymes. nih.govmdpi.com While the relative contribution of specific UGT isoforms can vary between tissues and individuals, this pathway is generally considered a significant route for the detoxification of B[a]P metabolites. cdc.gov For this compound, its phenolic and dihydrodiol metabolites are expected to undergo glucuronidation, similar to the parent compound. This conjugation step increases their hydrophilicity, preventing further oxidation into reactive species and facilitating their removal from the body. The formation of glucuronide conjugates effectively competes with the metabolic pathways that lead to the generation of ultimate carcinogens. tandfonline.com
Formation of Proximate and Ultimate Carcinogenic Metabolites of this compound
The carcinogenicity of this compound is intrinsically linked to its metabolic activation into electrophilic intermediates that can covalently bind to cellular macromolecules like DNA. This process involves the formation of proximate carcinogens, which are then further metabolized into ultimate carcinogens.
Diol Epoxide Formation and Characteristics
The primary pathway for the metabolic activation of many PAHs, including benzo[a]pyrene and its derivatives, is the diol epoxide pathway. nih.gov The "bay region" theory posits that diol epoxides in which the epoxide ring forms part of a sterically hindered "bay region" of the hydrocarbon are particularly potent carcinogens due to their high chemical reactivity. researchgate.net The methyl group in this compound is located within this bay region.
The metabolic sequence begins with cytochrome P450 (CYP) enzymes oxidizing the 7,8-double bond to form an epoxide. Epoxide hydrolase then hydrates this epoxide to produce trans-7,8-dihydroxy-7,8-dihydro-8-methylbenzo[a]pyrene, a key proximate carcinogen. nih.govoup.com This diol is then subjected to a second oxidation by CYP enzymes at the 9,10-double bond, forming the ultimate carcinogenic metabolite, trans-7,8-dihydroxy-anti-9,10-epoxy-8-methyl-7,8,9,10-tetrahydrobenzo[a]pyrene. nih.govoup.com The presence of the methyl group in the bay region is thought to enhance the carcinogenicity compared to the parent B[a]P. tandfonline.com This ultimate carcinogen is a highly reactive electrophile that can form stable DNA adducts, primarily with guanine (B1146940) and adenine (B156593) bases, leading to mutations and the initiation of cancer. nih.govacs.orgresearchgate.net
Table 1: Key Metabolites in the Diol Epoxide Pathway of this compound
| Compound Name | Role in Carcinogenesis | Reference |
| This compound | Parent Compound/Procarcinogen | nih.gov |
| trans-7,8-dihydroxy-7,8-dihydro-8-methylbenzo[a]pyrene | Proximate Carcinogen | nih.govoup.com |
| trans-7,8-dihydroxy-anti-9,10-epoxy-8-methyl-7,8,9,10-tetrahydrobenzo[a]pyrene | Ultimate Carcinogen | nih.govoup.com |
Quinone Metabolite Generation and Properties
An alternative pathway for the metabolic activation of PAHs involves the formation of quinones. For benzo[a]pyrene, the B[a]P-7,8-dihydrodiol metabolite can be oxidized by enzymes from the aldo-keto reductase (AKR) family to form B[a]P-7,8-dione, an ortho-quinone. nih.govacs.org This pathway represents a divergence from the diol epoxide route.
These quinone metabolites are redox-active molecules. mdpi.com They can undergo a one-electron reduction to form semiquinone radicals and a two-electron reduction to form catechols. These intermediates can then be re-oxidized back to the quinone, establishing a futile redox cycle. nih.govacs.org This cycling consumes oxygen and generates reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide, which can induce oxidative stress and damage cellular components, including DNA. nih.govacs.org Furthermore, the quinones themselves are electrophiles that can react directly with DNA to form both stable and depurinating adducts. nih.govacs.org While this pathway is well-documented for B[a]P, the specific formation and properties of an 8-methyl-B[a]P-quinone from its corresponding dihydrodiol are an area of ongoing investigation. The synthesis of various B[a]P quinone isomers has been achieved for use as analytical standards in metabolism studies. researchgate.net
Molecular and Cellular Mechanisms of 8 Methylbenzo a Pyrene Bioactivity
DNA Adduct Formation by 8-Methylbenzo[a]pyrene Metabolites
The primary mechanism for the carcinogenicity of benzo[a]pyrene (B130552) (B[a]P) involves its metabolic activation to a highly reactive bay-region diol epoxide, anti-benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE), which readily forms covalent adducts with DNA. nih.govmdpi.com However, the bioactivity of methylated derivatives of B[a]P is highly dependent on the position of the methyl group.
For this compound, the methyl substituent is located in the bay region. This substitution is thought to sterically hinder the enzymatic formation of the 7,8-dihydrodiol-9,10-epoxide, which is the ultimate carcinogenic metabolite of B[a]P. nih.gov This interference with the metabolic activation pathway is a key factor in the compound's reduced biological activity.
Characterization of Stable DNA Adducts
Stable DNA adducts, which form when a carcinogen covalently binds to DNA and are not removed by cellular repair mechanisms, are critical initiating events in chemical carcinogenesis. The most common stable adduct for B[a]P is formed between its diol epoxide metabolite and the exocyclic amino group of guanine (B1146940). nih.govoup.com However, for this compound, there is a notable lack of specific data characterizing stable DNA adducts. This is likely a direct consequence of the methyl group at the C-8 position sterically blocking the formation of the necessary diol epoxide intermediate, thereby significantly reducing or preventing the formation of such stable adducts.
Formation and Significance of Depurinating DNA Adducts
Depurinating adducts are another form of DNA damage where the carcinogen binds to a purine (B94841) base (adenine or guanine) in a way that weakens the bond to the deoxyribose sugar, leading to the loss of the base and the creation of an apurinic (AP) site. oup.comnih.gov These AP sites can lead to mutations if not repaired correctly before DNA replication. While B[a]P is known to form both stable and depurinating adducts nih.govnih.gov, specific research identifying and quantifying depurinating adducts from this compound is not available in the reviewed literature. The steric hindrance that inhibits diol epoxide formation would similarly be expected to inhibit the formation of depurinating adducts that arise from this pathway.
Genotoxic and Mutagenic Mechanisms Induced by this compound
The genotoxicity of a chemical is its ability to damage genetic information within a cell, causing mutations, which can lead to cancer. The genotoxic profile of this compound is characterized by significantly lower activity compared to its parent compound.
Induction of Mutational Spectra
Mutagenicity testing in bacterial systems, such as the Ames test using Salmonella typhimurium, is a standard method for assessing the mutagenic potential of chemicals. Studies have shown that while this compound is mutagenic, its potency is significantly lower than that of benzo[a]pyrene. nih.gov One study reported that this compound was significantly less active than B[a]P toward Salmonella typhimurium. nih.gov Another reference points to mutagenicity data for the compound in the same bacterial test system. chemsrc.com
Table 1: Comparative Mutagenicity of Benzo[a]pyrene and this compound
| Compound | Test System | Observation | Reference |
|---|---|---|---|
| Benzo[a]pyrene (BP) | Salmonella typhimurium | High mutagenic activity | nih.gov |
| This compound | Salmonella typhimurium | Significantly less active than BP | nih.gov |
| This compound | Salmonella typhimurium | Mutagenic activity detected at 6250 ng/plate | chemsrc.com |
Impacts on Oncogenes and Tumor Suppressor Genes
The ultimate outcome of genotoxic damage can be the activation of oncogenes (e.g., KRAS, HRAS) or the inactivation of tumor suppressor genes (e.g., TP53), leading to uncontrolled cell growth and cancer. nih.goviarc.fr Benzo[a]pyrene is known to induce mutations in codons of the RAS family of oncogenes and the TP53 gene. nih.goviarc.fr
In stark contrast, research indicates that monomethylation of B[a]P at the 7, 8, 9, or 10 positions results in a lack of significant carcinogenic activity. opendermatologyjournal.com Specifically, this compound has been reported to be inactive as a tumor initiator in mouse skin models. Consistent with this, no studies were found that document mutations in oncogenes or tumor suppressor genes specifically induced by this compound. The inability of this compound to be effectively metabolized into a potent DNA-binding agent appears to preclude it from initiating the key mutational events in critical cancer-related genes.
Chromosomal Aberrations and Micronuclei Induction
The induction of chromosomal aberrations (CAs) and micronuclei (MN) are key indicators of genotoxicity. CAs represent structural or numerical changes in chromosomes, while MN are small, extranuclear bodies containing chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei during cell division. The formation of MN can result from clastogenic (chromosome-breaking) or aneugenic (spindle-disrupting) events. epa.gov
For the parent compound, benzo[a]pyrene, there is substantial evidence of its ability to induce both chromosomal aberrations and micronuclei in various experimental systems. mdpi.comhpa.gov.tw Studies have shown that exposure to BaP leads to a dose-dependent increase in micronucleated cells in both in vivo and in vitro models. inchem.orgnih.govresearchgate.net For instance, in human HepG2 cells, BaP exposure at a concentration of 50 µM resulted in a more than two-fold increase in micronuclei compared to the background frequency. nih.gov These genotoxic effects are generally attributed to the formation of bulky DNA adducts by BaP's reactive metabolites, which can lead to DNA strand breaks and chromosomal rearrangements during replication. epa.govnih.gov
Table 1: Representative Data on Micronucleus Induction by Benzo[a]pyrene (BaP) in Human HepaRG Cells
| BaP Concentration (µM) | Micronucleus Frequency (%) (Mean ± SD) | Cytokinesis-Block Proliferation Index (CBPI) |
|---|---|---|
| 0 (Control) | 1.5 ± 0.3 | 1.65 |
| 1 | 1.8 ± 0.4 | 1.60 |
| 2 | 2.1 ± 0.5 | 1.58 |
| 4 | 2.9 ± 0.6* | 1.55 |
| 8 | 4.5 ± 0.8 | 1.50 |
| 16 | 6.2 ± 1.1 | 1.45 |
This table shows representative data on the effects of benzo[a]pyrene (BaP) on micronucleus formation in the metabolically competent human cell line HepaRG. The data illustrates a dose-dependent increase in genotoxicity. Note: This data is for BaP, not this compound, and is provided for illustrative purposes. *p < .05, ***p < .001 vs. control. Data adapted from related research. researchgate.net
Reactive Oxygen Species Generation and Oxidative Stress Responses to this compound
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is a significant mechanism of PAH-induced toxicity.
The generation of ROS is a well-established consequence of benzo[a]pyrene metabolism. mdpi.commdpi.com One major pathway involves the metabolic activation of BaP to quinones. nih.gov Specifically, the metabolite benzo[a]pyrene-7,8-diol can be oxidized by aldo-keto reductases (AKRs) to benzo[a]pyrene-7,8-dione. nih.gov This quinone can then undergo redox cycling, a process involving one-electron reduction to a semiquinone radical, which then reacts with molecular oxygen to regenerate the parent quinone while producing superoxide (B77818) anion radicals. mdpi.com This futile cycle can generate a significant amount of ROS, leading to cellular oxidative stress. mdpi.comnih.gov
While direct studies on 8-MBaP are scarce, the synthesis of its potential metabolites, such as trans-7,8-dihydroxy-7,8-dihydro-8-methylbenzo[a]pyrene and its corresponding diol epoxide, has been described. nih.gov The structural similarity of these metabolites to those of BaP strongly suggests that 8-MBaP could undergo similar metabolic activation to form quinones capable of redox cycling and ROS generation. Another potential pathway for ROS production is through photo-activation. Studies have shown that various methylated benzo[a]pyrenes, including 3-MBaP, 4-MBaP, 6-MBaP, and 7-MBaP, can induce lipid peroxidation upon exposure to UVA light, a process mediated by ROS such as singlet oxygen and superoxide. wisdomlib.org
The ROS generated from the metabolism of PAHs can damage cellular macromolecules, including DNA. A primary and well-studied biomarker for oxidative DNA damage is the formation of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG or 8-oxodG). ucl.ac.ukmdpi.com This lesion is mutagenic, often leading to G:C to T:A transversions if not repaired. mdpi.com Studies on BaP have consistently demonstrated its ability to increase the levels of 8-OHdG in various tissues and cell types, both in vitro and in vivo. nih.govmdpi.com For example, treatment of human A549 lung tumor cells with benzo[a]pyrene-7,8-quinone resulted in an increased formation of 8-oxo-deoxyguanosine. nih.gov Furthermore, some BaP metabolites, when combined with UVA radiation, can synergistically enhance the formation of 8-OHdG. nih.gov
There is no direct research quantifying 8-OHdG levels or other markers of oxidative DNA damage following exposure to this compound. However, given the evidence that methylated BaPs can generate ROS through metabolic activation and photoirradiation, it is highly probable that 8-MBaP exposure would also lead to oxidative DNA damage. wisdomlib.org The induction of lipid peroxidation by other methylated BaPs provides indirect support for this, as the reactive aldehydes produced during lipid peroxidation can also form DNA adducts. wisdomlib.org
Table 2: Representative Data on Oxidative DNA Damage (8-OHdG) Induced by Benzo[a]pyrene (BaP)
| Tissue | Treatment Group | 8-OHdG Levels (ng/mg DNA) (Mean ± SD) |
|---|---|---|
| Liver | Control | 1.2 ± 0.2 |
| BaP-Treated | 4.5 ± 0.7 | |
| Stomach | Control | 0.8 ± 0.1 |
| BaP-Treated | 3.1 ± 0.5 |
This table presents representative data showing increased levels of the oxidative DNA damage marker 8-hydroxy-2'-deoxyguanosine (8-OHdG) in the liver and stomach tissues of rats following treatment with benzo[a]pyrene (BaP). Note: This data is for BaP, not this compound, and serves to illustrate the concept of PAH-induced oxidative DNA damage. *Indicates a significant increase compared to the control group. Data adapted from related research. mdpi.com
Pathways of ROS Production by this compound Metabolites
DNA Repair Mechanisms in Response to this compound-Induced Lesions
Cells possess sophisticated DNA repair pathways to counteract the damage induced by genotoxic agents like PAHs. The two primary pathways relevant to the types of damage induced by 8-MBaP are Nucleotide Excision Repair (NER) and Base Excision Repair (BER).
The Nucleotide Excision Repair (NER) pathway is the main cellular defense against bulky, helix-distorting DNA lesions, such as the DNA adducts formed by BaP metabolites. unimedizin-mainz.deresearchgate.net The NER pathway involves the recognition of the lesion, excision of a short oligonucleotide containing the damage, synthesis of a new DNA strand using the undamaged strand as a template, and ligation. unimedizin-mainz.de Studies on BaP have shown that mice deficient in NER genes, such as XPA, exhibit a stronger tumor response, highlighting the critical protective role of this pathway. nih.gov The efficiency of NER in removing BaP-DNA adducts can be highly variable and is dictated by the local DNA conformation and the specific structure of the adduct. researchgate.net
Specific data on the efficacy of the NER pathway in repairing DNA lesions induced by this compound is not available. It is presumed that the bulky adducts formed by 8-MBaP metabolites would be recognized and processed by the NER machinery. However, the presence and position of the methyl group on the aromatic ring system could potentially alter the conformation of the resulting DNA adduct. Such structural changes might influence the efficiency of recognition and excision by NER proteins, but this remains a subject for future investigation.
The Base Excision Repair (BER) pathway is primarily responsible for correcting small, non-helix-distorting base lesions, including those generated by oxidative damage, such as 8-oxodG. unimedizin-mainz.deoup.com The process is initiated by a DNA glycosylase that recognizes and removes the damaged base. oup.com For example, 8-oxoguanine DNA glycosylase (OGG1) specifically removes 8-oxodG from DNA. mdpi.comasm.org The resulting abasic site is then processed by other enzymes in the BER pathway to restore the correct DNA sequence. oup.com Given that BaP metabolism generates ROS and induces oxidative DNA lesions like 8-oxodG, the BER pathway is crucial for mitigating this type of damage. nih.goviarc.fr
Direct experimental evidence for the contribution of BER in repairing this compound-induced lesions is currently lacking. However, based on the high probability that 8-MBaP induces oxidative stress and generates lesions like 8-oxodG, it is logical to conclude that the BER pathway would play an essential role in repairing this type of damage. The efficiency of BER in handling lesions caused by 8-MBaP would depend on the rate of damage induction versus the capacity of the BER enzymes, particularly DNA glycosylases like OGG1.
Double Strand Break Repair Modulation
Currently, there is a lack of specific research findings in the published scientific literature concerning the direct modulation of double-strand break repair mechanisms by this compound.
Epigenetic Modifications Induced by this compound Exposure
Epigenetic modifications, which include changes in DNA methylation, histone modifications, and microRNA expression, are crucial in regulating gene expression without altering the DNA sequence itself. The following subsections address the state of research regarding the influence of this compound on these processes.
DNA Methylation Alterations
Histone Modification Research
Specific research into the modulation of histone modifications following exposure to this compound has not been identified in the reviewed scientific literature.
MicroRNA-mRNA Expression Changes
There is a lack of available scientific data specifically detailing the changes in microRNA-mRNA expression profiles induced by this compound.
Modulation of Cellular Signaling Pathways by this compound
The interaction of chemical compounds with cellular signaling pathways can lead to a cascade of downstream effects, influencing various cellular functions. This section focuses on the known interactions of this compound with such pathways.
Aryl Hydrocarbon Receptor (AhR) Activation and Downstream Effects
This compound has been identified as an agonist of the Aryl Hydrocarbon Receptor (AhR). researchgate.net The AhR is a ligand-activated transcription factor that plays a central role in the metabolism of xenobiotics, including polycyclic aromatic hydrocarbons (PAHs). Activation of the AhR initiates a signaling cascade that typically involves the induction of cytochrome P450 enzymes, such as CYP1A1 and CYP1B1, which are involved in the metabolic activation of PAHs.
Studies comparing methylated PAHs to their parent compounds have indicated that methylation can enhance AhR-mediated activities. In an AhR Chemical-Activated LUciferase gene eXpression (CALUX) assay, methylated PAHs, including by implication this compound, demonstrated a higher potency (lower EC50) for activating the AhR compared to their unsubstituted counterparts. researchgate.net This suggests that the addition of a methyl group to the benzo[a]pyrene structure can increase its ability to activate this receptor.
Interestingly, while the developmental effects of many PAHs in zebrafish embryos can be counteracted by co-exposure with an AhR antagonist, this was not the case for this compound. researchgate.net The developmental retardations and embryo lethality observed with this compound exposure were not neutralized by the AhR antagonist CH223191, suggesting that its toxic effects may be mediated by pathways other than or in addition to the classical AhR signaling pathway. researchgate.net
Table 1: Aryl Hydrocarbon Receptor (AhR) Activity of Selected Methylated PAHs (This table includes data for other methylated PAHs from a comparative study to provide context for the activity of methylated PAHs in general, as specific quantitative data for this compound was not detailed in the source.)
| Compound | AhR Agonist Activity | Relative Potency (ReP) to Benzo[a]pyrene |
| 7-methylbenz[a]anthracene | Yes | 1.4 |
| 10-methylbenz[a]pyrene | Yes | 1.2 |
| 7,12-dimethylbenz[a]anthracene | Yes | 0.2 |
| 20-methylcholanthrene | Yes | 3.2 |
Source: Adapted from Hong et al., 2021. usask.ca Note: This study did not include this compound in its relative potency analysis but demonstrates the potent AhR agonism of other methylated PAHs.
Impacts on Protein Kinase Activity
The precise impact of this compound (8-MeBaP) on a wide range of protein kinase activities is an area of ongoing research. However, studies on closely related methylated polycyclic aromatic hydrocarbons (PAHs) provide insight into potential mechanisms. Research on other methylated benzo[a]pyrene isomers, such as 1-Methylbenzo[a]pyrene (1-MeBaP), has demonstrated the activation of specific kinases involved in the DNA damage response (DDR). researchgate.net
In rat liver stem-like cells, 1-MeBaP was identified as a potent genotoxin that elicits a cascade of cellular events, including the phosphorylation, and therefore activation, of Checkpoint Kinase 1 (Chk1). researchgate.net Chk1 is a critical serine/threonine-specific protein kinase that plays a central role in DNA damage checkpoints. Upon activation, Chk1 can phosphorylate downstream targets to arrest the cell cycle, providing time for DNA repair. While these findings directly implicate 1-MeBaP, they suggest a plausible mechanism by which other potent methylated PAHs, including 8-MeBaP, may exert their toxicity through the modulation of critical cell cycle kinases. The parent compound, benzo[a]pyrene (BaP), has been shown to have metabolites that can inhibit protein kinase C activity, suggesting that effects on kinase signaling are a key feature of this chemical class. nih.goviarc.fr
Table 1: Effects of Methylated PAHs on Kinase Activity in Experimental Models
| Compound | Experimental Model | Observed Effect | Implication |
|---|---|---|---|
| 1-Methylbenzo[a]pyrene | Rat liver stem-like cells | Potent phosphorylation (activation) of Checkpoint Kinase 1 (Chk1). researchgate.net | Activation of the DNA damage response pathway. |
| Benzo[a]pyrene-7,8-quinone (Metabolite of parent compound) | MCF-7 cell lysates | Inhibition of protein kinase C activity. nih.goviarc.fr | Alteration of cellular signaling pathways. |
Note: Data specific to this compound's direct impact on protein kinase activity is limited; this table includes findings from a closely related isomer and a metabolite of the parent compound to illustrate potential mechanisms.
Effects on Cell Cycle Regulation in Experimental Models
This compound has been identified as an exceptionally potent toxicant in developmental studies. In screening assays using zebrafish embryos, 8-MeBaP was the only substituted benzo[a]pyrene out of several tested to induce significant morphological defects, and it was the most potent of all alkylated PAHs examined. nih.gov The severity of these developmental effects, which included lethality and the inability to assess certain behavioral endpoints due to a lack of morphologically normal larvae, strongly indicates a profound disruption of fundamental cellular processes such as cell cycle regulation. nih.gov
Severe DNA damage typically activates cell cycle checkpoints, which are complex signaling networks designed to halt cell division. researchgate.net If the damage is irreparable, these pathways can trigger programmed cell death (apoptosis). While specific cell cycle phase arrest data for 8-MeBaP is not detailed in the available literature, studies on other methylated BaP isomers have shown activation of key DDR proteins that regulate the cell cycle, such as p53 and Checkpoint Kinase 1. researchgate.net The activation of these proteins leads to cell cycle arrest, typically at the G1/S or G2/M transitions, to prevent the replication of damaged DNA.
A critical finding is that the developmental toxicity and lethality induced by 8-MeBaP in zebrafish embryos could not be significantly counteracted by an aryl hydrocarbon receptor (AhR) antagonist. researchgate.net This is in contrast to other PAHs where AhR antagonists often mitigate toxicity, suggesting that 8-MeBaP may exert its powerful effects on development and cell cycle control through an AhR-independent mechanism. researchgate.net This unique mechanistic profile distinguishes it from its parent compound, BaP, and many other derivatives. researchgate.net
Table 2: Research Findings on the Effects of this compound in Experimental Models
| Experimental Model | Compound | Key Findings | Implied Effect on Cell Cycle |
|---|---|---|---|
| Zebrafish Embryo | This compound | Most potent alkylated PAH tested, causing severe morphological effects and lethality. nih.gov | Profound disruption of cell proliferation and division, likely involving cell cycle arrest and/or apoptosis. |
| Zebrafish Embryo | This compound | Toxicity and developmental retardation were not counteracted by an AhR antagonist. researchgate.net | Suggests an AhR-independent mechanism for disrupting cell cycle regulation. |
Comparative Toxicological Research on 8 Methylbenzo a Pyrene
Comparison of Metabolic Activation Profiles with Benzo[a]pyrene (B130552) and Other PAH Isomers
The metabolic activation of polycyclic aromatic hydrocarbons (PAHs) is a critical determinant of their carcinogenic potential. For the parent compound, benzo[a]pyrene (B[a]P), the primary pathway to its ultimate carcinogenic form involves a series of enzymatic reactions. mdpi.com This process is initiated by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1, which oxidize B[a]P to form epoxides. mdpi.commdpi.com Epoxide hydrolase then converts these epoxides into dihydrodiols. mdpi.comnih.gov A key intermediate is the benzo[a]pyrene-7,8-diol, which is further metabolized by CYPs to the highly reactive benzo[a]pyrene-7,8-diol-9,10-epoxides (BPDE). mdpi.comnih.gov BPDE is widely considered the ultimate carcinogenic metabolite of B[a]P, capable of forming stable DNA adducts, primarily with guanine (B1146940) bases. mdpi.com
Methylation of the B[a]P structure, as in 8-methylbenzo[a]pyrene, can influence these metabolic pathways. The presence and position of a methyl group can alter the electronic properties of the molecule and sterically hinder or facilitate enzymatic action. Research on various methylated B[a]P isomers has revealed that the position of the methyl group significantly impacts the metabolic profile.
For instance, the metabolism of 7-methylbenzo[a]pyrene (B1205412) (7-MeB[a]P) has been studied to understand how substitution at the 7-position, a key site in B[a]P's activation, affects its metabolism. nih.gov Studies with microsomal preparations showed that 7-MeB[a]P can still undergo metabolic activation to form a 7,8-dihydrodiol, indicating that methylation at this position does not completely block the classical activation pathway. nih.gov However, the resulting 7,8-dihydrodiol from 7-MeB[a]P was found to be less mutagenic compared to the corresponding dihydrodiol of B[a]P. nih.gov
In contrast, 6-methylbenzo[a]pyrene (B1207296) (6-MeB[a]P) is metabolized by CYPs to 6-hydroxymethylbenzo[a]pyrene. nih.gov This metabolite can then be conjugated to form a reactive sulfate (B86663) ester, which is also capable of forming DNA adducts. nih.gov This highlights an alternative activation pathway for methylated PAHs that involves the methyl group itself.
While specific metabolic studies on this compound are less abundant in the provided search results, the data on other isomers suggest that its metabolic fate would be a complex interplay of the electronic and steric effects of the methyl group at the 8-position. This position is part of the "bay region," a sterically hindered area of the molecule that is crucial for the formation of the ultimate carcinogenic diol-epoxides in B[a]P. researchgate.net
Structure-Activity Relationships: Influence of Methyl Substitution Position on Biological Activity
The position of a methyl group on the benzo[a]pyrene ring system profoundly influences its biological activity, including its carcinogenicity and mutagenicity. This is a classic example of structure-activity relationships in chemical carcinogenesis.
Studies on various monomethylated B[a]P derivatives have demonstrated a wide range of potencies. For example, 11-methylbenzo[a]pyrene (B103201) is noted to be a very potent mutagen, while 1-methylbenzo[a]pyrene and 3-methylbenzo[a]pyrene are also considered potent mutagens. oup.com In contrast, methylation at other positions can lead to a significant decrease in activity. For example, 7-, 8-, 9-, and 10-methylbenzo[a]pyrene were all found to be significantly less mutagenic than the parent B[a]P in Salmonella typhimurium. nih.gov
The "bay region" theory helps to explain some of these differences. researchgate.net This theory posits that the formation of a diol-epoxide in the bay region of a PAH is a key step in its activation to a carcinogen. The bay region in B[a]P is the sterically hindered area between the 10 and 11 positions. The chemical reactivity of diol-epoxides is thought to be enhanced when the epoxide ring is part of this bay region. researchgate.net Methylation within or near this region can have complex effects. Substitution of a methyl group at the 11-position of B[a]P enhances its carcinogenicity. nih.gov This is thought to be due to steric strain introduced by the methyl group, which affects the conformation of the diol-epoxide and its interaction with DNA. nih.gov
Conversely, methylation at positions 7, 8, 9, and 10, which are part of the benzo-ring where the initial diol-epoxide formation occurs in B[a]P, generally leads to a decrease in mutagenic activity. nih.gov This suggests that methylation at these sites may sterically hinder the enzymes responsible for metabolic activation or alter the electronic properties of the molecule in a way that disfavors the formation of the ultimate carcinogen. nih.gov
The influence of the methyl group is not limited to steric effects. It can also affect the electronic properties of the PAH, which in turn can influence the ease of formation of radical cations, another proposed mechanism of PAH activation.
In Vitro and In Vivo Comparative Genotoxicity Studies of this compound
Genotoxicity studies, both in vitro and in vivo, are crucial for assessing the DNA-damaging potential of chemicals like this compound. Comparative studies with B[a]P and other methylated isomers provide valuable insights into how the position of the methyl group affects genotoxic activity.
In vitro mutagenicity assays, such as the Ames test using Salmonella typhimurium, have been widely used to evaluate the genotoxicity of PAHs. In a comparative study, this compound was found to be significantly less mutagenic than B[a]P. nih.gov This study also showed that 7-, 9-, and 10-methylbenzo[a]pyrene had similarly reduced mutagenicity, while 6-methylbenzo[a]pyrene was about twice as mutagenic as B[a]P, and 11-methylbenzo[a]pyrene was slightly more mutagenic. nih.gov
Another study investigating the genotoxicity of five selected methylbenzo[a]pyrene isomers in rat hepatoma cells found that 1-methylbenzo[a]pyrene was the most potent inducer of DNA adduct formation and other markers of genotoxicity. researchgate.net In contrast, 10-methylbenzo[a]pyrene showed low levels of DNA adduct formation. researchgate.net While this study did not include this compound, it further illustrates the significant impact of methyl group positioning on genotoxic potential.
In vivo studies provide a more comprehensive picture of genotoxicity by incorporating the complexities of metabolic activation, distribution, and detoxification in a whole organism. Developmental toxicity studies in zebrafish embryos have been used to assess the effects of various PAHs. In one such study, this compound was among the methylated PAHs tested, and the results indicated that methylation can either increase or decrease developmental toxicity. researchgate.net The study suggested that these differences may be related to how the methyl substituent affects the interaction of the PAH with the aryl hydrocarbon receptor (AhR), which plays a role in the toxicity of some PAHs. researchgate.net
The table below summarizes the comparative mutagenicity of several methylated benzo[a]pyrene derivatives as reported in the literature.
| Compound | Relative Mutagenicity vs. Benzo[a]pyrene in S. typhimurium |
| Benzo[a]pyrene | 1.0 |
| 6-Methylbenzo[a]pyrene | ~2.0 |
| 11-Methylbenzo[a]pyrene | Slightly > 1.0 |
| 7-Methylbenzo[a]pyrene | Significantly < 1.0 |
| This compound | Significantly < 1.0 |
| 9-Methylbenzo[a]pyrene | Significantly < 1.0 |
| 10-Methylbenzo[a]pyrene | Significantly < 1.0 |
| Data sourced from Santella et al., 1982. nih.gov |
Comparative Carcinogenesis Studies in Experimental Animal Models
Carcinogenesis bioassays in experimental animals are the gold standard for evaluating the long-term cancer-causing potential of a chemical. Comparative studies of B[a]P and its methylated derivatives in animal models have been instrumental in understanding their structure-activity relationships.
B[a]P itself is a well-established carcinogen in various animal models, inducing tumors at the site of application (e.g., skin) and in internal organs such as the lungs and liver. nih.govchemsrc.comepa.gov The carcinogenicity of B[a]P is often used as a benchmark against which other PAHs are compared.
Studies on methylated B[a]pyrenes have shown that the position of the methyl group is a critical determinant of carcinogenic potency, mirroring the findings from genotoxicity studies. For example, 6-methylbenzo[a]pyrene is considered a moderate carcinogen. researchgate.net In contrast, research has indicated that methylation at the 7, 8, 9, and 10 positions generally leads to a decrease in carcinogenic activity compared to B[a]P. nih.gov
While specific, detailed carcinogenesis data for this compound was not prevalent in the initial search results, the consistent trend observed in mutagenicity and structure-activity relationship studies strongly suggests that it would be less carcinogenic than B[a]P. The reduced mutagenicity of this compound in bacterial assays is a strong indicator of lower carcinogenic potential, as mutagenicity is often correlated with carcinogenicity for PAHs. nih.gov
The table below presents a qualitative comparison of the carcinogenic potential of various methylated benzo[a]pyrene isomers based on the available information.
| Compound | Reported Carcinogenic Potential |
| Benzo[a]pyrene | Potent Carcinogen |
| 6-Methylbenzo[a]pyrene | Moderate Carcinogen researchgate.net |
| 7-Methylbenzo[a]pyrene | Reported to be carcinogenic in some models, but less active than B[a]P nih.gov |
| This compound | Expected to be less carcinogenic than B[a]P based on mutagenicity data nih.gov |
| 11-Methylbenzo[a]pyrene | More carcinogenic than B[a]P nih.gov |
Advanced Analytical Methodologies for 8 Methylbenzo a Pyrene Research
Chromatographic Techniques for Separation and Quantification of 8-Methylbenzo[a]pyrene and its Metabolites
Chromatography is the cornerstone of analytical efforts in this compound research, providing the necessary separation of the parent compound from its various metabolites and other interfering substances.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation of polycyclic aromatic hydrocarbons (PAHs) and their metabolites. nih.govnih.gov Reversed-phase HPLC, in particular, is widely used for its ability to separate compounds based on their hydrophobicity.
Research has demonstrated the successful separation of benzo[a]pyrene (B130552) metabolites using reversed-phase HPLC systems with C8 and C18 columns. nih.govresearchgate.net For instance, a study on the metabolism of 7-methylbenzo[a]pyrene (B1205412) utilized both reversed-phase and normal-phase HPLC to separate and characterize the resulting metabolites. acs.org The enantiomers of trans-7,8-dihydroxy-7,8-dihydro-7-methylbenzo[a]pyrene have been resolved directly by HPLC using a chiral stationary phase, specifically an (R)-N-(3,5-dinitrobenzoyl)-phenylglycine derivative of γ-aminopropylsilanized silica. nih.gov This highlights the capability of HPLC to distinguish between stereoisomers, which is crucial for understanding the biological activity of metabolites.
Gradient elution is often employed to achieve optimal separation of a wide range of metabolites with varying polarities. researchgate.net A typical mobile phase might consist of a binary mixture of methanol (B129727) or acetonitrile (B52724) and water. researchgate.netoiv.int The detection of separated compounds is frequently accomplished using fluorescence detectors, which offer high sensitivity and selectivity for fluorescent PAHs and their derivatives. oiv.intchromatographyonline.comacs.org For example, in the analysis of benzo[a]pyrene in oenological charbons, a fluorimetric detector was set to an excitation wavelength of 300 nm and an emission wavelength of 416 nm. oiv.int
Table 1: HPLC Applications in this compound and Related PAH Metabolite Analysis
| Analytical Goal | HPLC Column | Mobile Phase | Detection Method | Reference |
| Separation of Benzo[a]pyrene Metabolites | Reversed-phase C8 and C18 | Gradient elution with methanol/water or acetonitrile/water | Fluorescence Detection | nih.govresearchgate.net |
| Resolution of 7-Methylbenzo[a]pyrene Metabolite Enantiomers | Chiral Stationary Phase ((R)-N-(3,5-dinitrobenzoyl)-phenylglycine derivative) | Not specified | Not specified | nih.gov |
| Quantification of Benzo[a]pyrene in Oenological Charbons | Octadecyl type | Acetonitrile/Water Gradient | Fluorimetric (Excitation: 300 nm, Emission: 416 nm) | oiv.int |
| Separation of Benzo[a]pyrene-dCMP Adducts | Reversed-phase C18 | 42% methanol:water | Fluorescence (Excitation: 244 nm, Emission: 400 nm) and UV (245 nm) | acs.org |
Gas Chromatography (GC) Methodologies
Gas Chromatography (GC), especially when coupled with mass spectrometry (GC-MS), is another principal technique for the analysis of this compound. mdpi.comresearchgate.net GC offers high resolution and sensitivity, making it suitable for separating complex mixtures of PAHs and their alkylated derivatives. mdpi.com
The choice of the stationary phase in the GC column is critical for achieving the desired separation. Non-polar stationary phases like 5% phenyl methylpolysiloxane (e.g., DB-5) are commonly used. mdpi.com However, more selective phases have been developed to improve the separation of isomeric PAHs. Studies have investigated the retention behavior of parental and alkylated PAHs, including methylbenzo[a]pyrenes, on various stationary phases to optimize separation. mdpi.com For instance, a study compared the retention of methylbenzo[a]pyrenes on phenyl-arylene, 50% phenyl-polysiloxane, and an ionic liquid stationary phase (SLB®-ILPAH). researchgate.net
In many cases, derivatization is necessary to improve the volatility and thermal stability of the metabolites for GC analysis. For example, hydroxylated metabolites of benzo[a]pyrene are often trimethylsilylated before analysis. nih.gov A study on the identification of benzo[a]pyrene metabolites used Dexsil-300 and OV-1 columns for the separation of trimethylsilylated derivatives. nih.gov
Table 2: Gas Chromatography Methodologies for PAH Analysis
| Column Type/Stationary Phase | Target Analytes | Key Findings | Reference |
| Phenyl-arylene, 50% phenyl-polysiloxane, SLB®-ILPAH | Methylbenzo(a)pyrenes and other PAHs | Different elution orders and co-elution patterns were observed on the different phases. | researchgate.net |
| Dexsil-300, OV-1 | Trimethylsilylated benzo[a]pyrene metabolites (diols, phenols) | Successful separation of seven diols and four tetraols; partial separation of phenols. | nih.gov |
| Rxi-PAH (60 m x 0.25 mm I.D., 0.1 µm) | Polycyclic Aromatic Hydrocarbons | GC-MS/MS provided better sensitivity and peak separation compared to conventional GC-MS (SIM). | shimadzu.com |
| PAH selective column (siloxane stationary backbone) | PAHs and alkylated PAHs | A method was developed to separate 49 PAHs and alkylated PAHs in 55 minutes. |
Spectroscopic and Spectrometric Approaches for Structural Elucidation and Detection
While chromatography separates the components of a mixture, spectroscopy and spectrometry are indispensable for identifying their chemical structures and detecting them with high sensitivity.
Mass Spectrometry (MS) Techniques
Mass Spectrometry (MS) is a powerful detection technique often coupled with GC or HPLC. It provides information about the molecular weight and fragmentation pattern of the analytes, which is crucial for their identification.
In GC-MS analysis of PAHs, electron ionization (EI) is a common ionization method. asm.org The resulting mass spectra show a molecular ion peak and characteristic fragment ions. For example, the GC-EI mass spectrum of a benzo[a]pyrene metabolite showed a base peak molecular ion at m/z 270. asm.org For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) can be used. shimadzu.comnih.gov This is particularly useful for analyzing trace levels of metabolites in complex matrices like urine. nih.gov
When coupled with HPLC, atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are frequently used. asm.orgresearchgate.net ESI-MS has been used to characterize hydroxylated derivatives of benzo[a]pyrene. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolite Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of new or unknown metabolites. Proton (¹H) and Carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in a molecule.
NMR has been instrumental in identifying the structure of various benzo[a]pyrene metabolites. asm.orgnih.gov For example, the structure of benzo[a]pyrene cis-11,12-dihydrodiol was confirmed through detailed ¹H NMR analysis, including the determination of coupling constants between protons. asm.org Similarly, the structures of synthetic phenol (B47542) and quinone metabolites of benzo[a]pyrene have been confirmed using ¹H and ¹³C NMR. nih.gov In the study of 7-methylbenzo[a]pyrene, ¹H NMR was used to confirm that the dihydrodiol, its diacetate, and dimenthoxyacetate derivatives all possess quasidiequatorial conformations. nih.gov The structural assignments of deoxyguanosine adducts of anti-7,8-dihydroxy-9,10-epoxy-7,8,9,10-tetrahydro-11-methylbenzo[a]pyrene were tentatively made based on their ¹H NMR spectra. acs.org
UV/Fluorescence Spectroscopy in Research
UV/Fluorescence spectroscopy is widely used for both the detection and characterization of PAHs and their metabolites, which are often fluorescent. nih.govoup.com
Fluorescence spectroscopy is particularly valuable due to its high sensitivity. The excitation and emission spectra are characteristic of a particular compound, aiding in its identification. For instance, the fluorescence emission spectrum of an unknown compound isolated from cigarette smoke condensate was matched with that of benzo[a]pyrene. oup.com Time-resolved fluorescence spectroscopy has been shown to increase the ability to discriminate between individual PAHs, including 7-methylbenzo[a]pyrene. researchgate.net
UV-Vis spectroscopy is also used for characterization. The UV spectra of benzo[a]pyrene-dCyd adducts have been reported with absorption maxima around 245 nm, 279 nm, and 344 nm. acs.org
Biomarker Development for this compound Exposure and Effect in Research Models
The development of specific and sensitive biomarkers is crucial for assessing exposure to this compound (8-M-BaP) and understanding its biological effects in experimental models. Research in this area, while not as extensive as for its parent compound benzo[a]pyrene (BaP), has focused on identifying unique molecular fingerprints left by 8-M-BaP in the body. These biomarkers can be broadly categorized as biomarkers of exposure, which indicate the presence of the compound or its metabolites, and biomarkers of effect, which signify a biological response to the exposure.
Biomarkers of Exposure
Biomarkers of exposure for 8-M-BaP are primarily centered on the detection of the compound itself or its metabolic byproducts in biological matrices. The metabolic activation of 8-M-BaP is a critical process that leads to the formation of reactive intermediates capable of binding to cellular macromolecules. This process is analogous to that of BaP, which involves cytochrome P450 (CYP) enzymes and epoxide hydrolase.
DNA Adducts: The formation of DNA adducts is a key event in the mechanism of action of many polycyclic aromatic hydrocarbons (PAHs), including 8-M-BaP. Following metabolic activation, reactive metabolites of 8-M-BaP can covalently bind to DNA, forming adducts. These adducts, if not repaired, can lead to mutations and initiate carcinogenesis. While specific studies on 8-M-BaP are limited, research on related methylated PAHs, such as 6-methylbenzo[a]pyrene (B1207296), has shown the formation of specific deoxyribonucleoside adducts in mouse skin. It is anticipated that 8-M-BaP would also form a unique profile of DNA adducts, distinguishable from those of BaP, which could serve as a specific biomarker of exposure. The primary adducts for BaP are formed with guanine (B1146940) and adenine (B156593) bases.
Protein Adducts: Similar to DNA adducts, reactive metabolites of 8-M-BaP can also bind to proteins, such as albumin and hemoglobin. These protein adducts have a longer half-life in the body compared to the parent compound or its metabolites, providing a wider window for exposure assessment. The analysis of protein adducts offers a less invasive method for monitoring exposure, as they can be measured in blood samples. For BaP, hemoglobin adducts have been explored as biomarkers of longer-term air pollution exposure. acs.org The development of methods to detect specific 8-M-BaP-protein adducts would be a significant advancement in its biomarker research.
Urinary Metabolites: The measurement of metabolites in urine is a non-invasive method to assess recent exposure to xenobiotics. Following metabolism, the hydroxylated and conjugated metabolites of 8-M-BaP are excreted in the urine. For BaP, a range of hydroxylated metabolites, such as 3-hydroxybenzo[a]pyrene, and their conjugates are recognized as urinary biomarkers. www.gov.uk Research on rats exposed to BaP has detailed the excretion profile of its metabolites in urine and feces. nih.gov Identifying and quantifying the unique urinary metabolites of 8-M-BaP would provide a specific and practical biomarker of recent exposure.
Interactive Table: Potential Biomarkers of Exposure for this compound
| Biomarker Type | Analyte | Biological Matrix | Significance |
| DNA Adducts | 8-M-BaP-DNA adducts | Target tissues, blood cells | Indicates biologically effective dose, potential for genotoxicity |
| Protein Adducts | 8-M-BaP-albumin/hemoglobin adducts | Blood (serum, red blood cells) | Reflects cumulative exposure over a longer period |
| Urinary Metabolites | Hydroxylated and conjugated 8-M-BaP metabolites | Urine | Indicates recent exposure, non-invasive |
Biomarkers of Effect
Biomarkers of effect for 8-M-BaP provide insights into the molecular and cellular changes that occur in response to exposure. These markers can indicate early biological responses and potential for adverse health outcomes.
Gene Expression Changes: Exposure to PAHs can alter the expression of genes involved in various cellular processes, including metabolism, DNA repair, cell cycle control, and apoptosis. Studies on BaP have shown changes in the expression of genes such as those in the aryl hydrocarbon receptor (AhR) signaling pathway and N-methyl-d-aspartate receptor (NMDAR) subunits in the hippocampus of mice. nih.gov It is expected that 8-M-BaP would induce a characteristic gene expression signature that could be used as a biomarker of effect. Transcriptomic studies in relevant in vitro and in vivo models would be instrumental in identifying these gene expression changes.
Protein Expression Changes: Alterations in gene expression are often followed by changes in protein levels. Proteomic analysis can identify proteins that are up- or down-regulated in response to 8-M-BaP exposure. These proteins could be involved in the metabolic activation of 8-M-BaP, cellular defense mechanisms, or pathways leading to toxicity. For BaP, exposure has been linked to changes in the expression of proteins involved in cell proliferation in cancer cell lines. researchgate.net
Oxidative Stress Markers: The metabolism of PAHs can lead to the generation of reactive oxygen species (ROS), resulting in oxidative stress. This can be measured by monitoring markers of oxidative damage to lipids, proteins, and DNA. For instance, increased levels of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker of oxidative DNA damage, have been observed following exposure to PAHs. nih.gov The assessment of oxidative stress markers can provide a general biomarker of effect for 8-M-BaP.
Interactive Table: Potential Biomarkers of Effect for this compound
| Biomarker Type | Analyte/Measurement | Biological System | Significance |
| Gene Expression | mRNA levels of specific genes (e.g., CYP family, DNA repair genes) | Target tissues, cell cultures | Indicates activation of specific cellular pathways |
| Protein Expression | Levels of specific proteins (e.g., metabolic enzymes, cell cycle regulators) | Target tissues, cell cultures | Reflects functional changes in the cell |
| Oxidative Stress | 8-hydroxy-2'-deoxyguanosine (8-OHdG), lipid peroxidation products | Urine, tissues | Indicates cellular damage due to reactive oxygen species |
Future Research Trajectories and Unaddressed Questions in 8 Methylbenzo a Pyrene Science
Emerging Research Areas in 8-Methylbenzo[a]pyrene Metabolism and Molecular Interactions
Future research is poised to unravel the complex metabolic pathways and molecular interactions of 8-MeBaP. A deeper understanding of these processes is crucial for predicting its biological activity and potential risks.
Key emerging areas include:
Metabolic Activation Pathways: While it is known that PAHs undergo metabolic activation to exert their effects, the specific pathways for 8-MeBaP are not fully characterized. nih.gov Research suggests that methylation can alter the metabolic profile, potentially shifting from aromatic ring oxidation to methyl chain oxidation. researchgate.net Future studies should focus on identifying the specific cytochrome P450 (CYP) enzymes involved in the metabolism of 8-MeBaP and characterizing the resulting metabolites. nih.gov This includes investigating the formation of diol epoxides, which are often the ultimate carcinogenic metabolites of PAHs. nih.gov
DNA Adduct Formation: The formation of DNA adducts is a critical step in the initiation of carcinogenesis by many PAHs. nih.govacs.org While research has been conducted on the DNA adducts formed by the parent compound, benzo[a]pyrene (B130552), more specific studies on 8-MeBaP are needed. acs.org Future investigations should aim to identify the precise structures of DNA adducts formed by 8-MeBaP metabolites and to understand how these adducts lead to mutations.
Receptor Interactions: The interaction of 8-MeBaP with cellular receptors, such as the aryl hydrocarbon receptor (AhR), is a key determinant of its toxic effects. researchgate.netresearchgate.net Studies have shown that methylated PAHs can have a higher potency in activating the AhR compared to their unsubstituted parent compounds. researchgate.netresearchgate.net Further research is needed to quantify the binding affinity of 8-MeBaP and its metabolites to the AhR and to explore the downstream signaling pathways that are activated. mdpi.com It is also important to investigate potential interactions with other receptors, such as the estrogen receptor, which has been implicated in the toxicity of some PAHs. researchgate.netresearchgate.net
Challenges in Environmental Monitoring and Biological Assessment of this compound
Accurately monitoring the presence of 8-MeBaP in the environment and assessing its biological impact present significant challenges that require innovative solutions.
Current challenges and future research directions include:
Analytical Methods: The detection and quantification of 8-MeBaP in complex environmental matrices like air, water, and soil require highly sensitive and selective analytical methods. researchgate.netmdpi.com While gas chromatography-mass spectrometry (GC-MS) is a commonly used technique, challenges remain in separating 8-MeBaP from its numerous isomers. mdpi.com Future research should focus on developing more advanced analytical techniques, such as comprehensive two-dimensional gas chromatography (GC×GC), to improve isomer separation and achieve lower detection limits. researchgate.net
Biomarkers of Exposure and Effect: Identifying reliable biomarkers is essential for assessing human exposure to 8-MeBaP and understanding its potential health effects. epa.gov While metabolites of benzo[a]pyrene have been used as biomarkers, specific biomarkers for 8-MeBaP exposure are yet to be established. epa.gov Future research should aim to identify unique metabolites of 8-MeBaP in biological samples (e.g., urine, blood) that can serve as specific biomarkers of exposure. nih.gov Furthermore, developing biomarkers of effect, such as specific DNA adducts or gene expression signatures, will be crucial for linking exposure to adverse health outcomes.
Mixture Effects: In the environment, 8-MeBaP rarely occurs in isolation but rather as part of complex mixtures of PAHs and other pollutants. researchgate.netacs.org Understanding the toxicological interactions of 8-MeBaP within these mixtures is a major challenge. Future research should move beyond single-compound studies to investigate the additive, synergistic, or antagonistic effects of 8-MeBaP in combination with other environmental contaminants.
Integration of Computational and Experimental Approaches in this compound Research
The synergy between computational modeling and experimental studies offers a powerful approach to accelerate our understanding of this compound.
The integration of these approaches can be applied to:
Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity and toxicity of 8-MeBaP and related compounds based on their molecular structure. biochempress.com These models can help prioritize chemicals for further experimental testing and guide the design of safer alternatives. biochempress.com Future work should focus on refining these models by incorporating more complex molecular descriptors and larger datasets. biochempress.comajsonline.org
Molecular Docking and Simulation: Computational techniques such as molecular docking and molecular dynamics simulations can provide insights into the molecular interactions between 8-MeBaP and its biological targets, such as enzymes and receptors. mdpi.combohrium.com These methods can help to elucidate the mechanisms of metabolic activation and receptor binding at an atomic level. mdpi.combohrium.com
Bridging In Vitro and In Vivo Data: A significant challenge in toxicology is extrapolating findings from in vitro experiments to predict in vivo outcomes. Integrated computational and experimental approaches can help bridge this gap. For instance, physiologically based pharmacokinetic (PBPK) models can be used to simulate the absorption, distribution, metabolism, and excretion of 8-MeBaP in the body, thereby providing a more realistic assessment of its potential toxicity.
Q & A
Q. How can researchers validate computational predictions of this compound’s environmental fate using experimental data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
